Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of silanediamine groups and bulky phenyl substituents, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- typically involves the reaction of silane precursors with amines under controlled conditions. One common method includes the use of chlorosilanes and secondary amines, which react to form the desired silanediamine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include siloxanes, substituted silanes, and various phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organosilicon compounds .
Medicine: In medicine, it is explored for its potential use in the design of novel therapeutic agents and diagnostic tools .
Industry: Industrially, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism by which Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- exerts its effects involves the interaction of its silanediamine groups with various molecular targets. These interactions can lead to the formation of stable complexes and the modulation of chemical reactivity. The bulky phenyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in different reactions .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
- N,N’-Bis(2,6-diisopropylphenyl)pyridine-4-carboximidamide
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness: Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- is unique due to its combination of silanediamine groups and bulky phenyl substituents, which provide enhanced stability and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
587023-11-8 |
---|---|
Molekularformel |
C36H46N2Si |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
N-[[2,6-di(propan-2-yl)anilino]-diphenylsilyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C36H46N2Si/c1-25(2)31-21-15-22-32(26(3)4)35(31)37-39(29-17-11-9-12-18-29,30-19-13-10-14-20-30)38-36-33(27(5)6)23-16-24-34(36)28(7)8/h9-28,37-38H,1-8H3 |
InChI-Schlüssel |
KUZUCRSSMMVCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=CC=C4C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.